2-Bromo-3-methoxy-6-methylbenzaldehyde
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Overview
Description
2-Bromo-3-methoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-6-methylbenzaldehyde typically involves the bromination of 3-methoxy-6-methylbenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Bromo-3-methoxy-6-methylbenzoic acid.
Reduction: Formation of 2-Bromo-3-methoxy-6-methylbenzyl alcohol
Scientific Research Applications
2-Bromo-3-methoxy-6-methylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates and bioactive molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Chemical Biology: It is employed in the study of biochemical pathways and the development of chemical probes for biological research
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-6-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism of action involves interactions with molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar structure but with the methoxy group at a different position.
3-Bromo-2-methylbenzaldehyde: Similar structure but without the methoxy group.
2-Bromo-3-methylbenzaldehyde: Similar structure but without the methoxy group
Uniqueness
2-Bromo-3-methoxy-6-methylbenzaldehyde is unique due to the specific positioning of the bromine, methoxy, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-bromo-3-methoxy-6-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(12-2)9(10)7(6)5-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJZDXDLMOOGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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